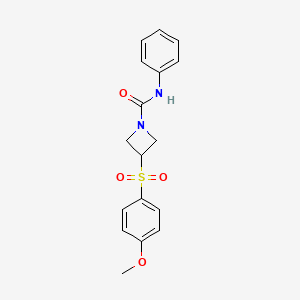
2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves multi-step organic reactions. In the first paper, the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was achieved through alkylation using 1-chloromethylbenzene in a dimethylformamide environment with potassium carbonate at 70-80°C . Although the target compound is not directly mentioned, the methodology provides insight into the synthesis of benzyl-substituted acetamides, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is typically confirmed using various spectroscopic techniques. In the first paper, 1H and 13C NMR spectroscopy, along with LC/MS, were used to prove the structure of the synthesized 1-benzylsubstituted derivatives . Similarly, the second paper describes the use of high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, and mass spectrometry to establish the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide . These techniques are crucial for confirming the molecular structure of complex organic compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, esterification, cyclization, and aminocarbonylation. For instance, the third paper describes a three-phase synthesis process involving esterification, hydrazide formation, cyclization, and subsequent reactions with bromoacetamides . The fourth paper details a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction . These reactions are indicative of the types of chemical transformations that might be used in the synthesis of the target compound.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, they do provide information on related compounds. The physical properties such as solubility, melting point, and stability can be inferred from the synthesis conditions and the structural features of the compounds. The chemical properties, such as reactivity and potential biological activity, can be deduced from the functional groups present in the molecules and their confirmed structures using spectroscopic methods .
Aplicaciones Científicas De Investigación
Photochemical Cleavage and Catalytic Reduction
The study of the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines has shown that this process can occur under mild conditions, leading to the formation of acetamidines. This process highlights the reactivity of the oxadiazoline ring, which is related to the core structure of the compound . The cleavage by catalytic reduction to give a molecular compound composed of benzyl alcohol and N-phenylacetamidine indicates potential for synthetic applications (Srimannarayana, Srivastava, & Clapp, 1970).
Intramolecular Cyclization
The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various heterocyclic thiones leading to the formation of pyridin-2(1H)-ones demonstrates the versatility of acetamide derivatives in cyclization reactions. This study underscores the potential for creating diverse heterocyclic compounds, which could be applied in the development of new materials or pharmaceuticals (Savchenko et al., 2020).
Corrosion Inhibition
Research into the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their application as corrosion inhibitors demonstrates the practical applications of such compounds in protecting metals against corrosion. This study, involving the evaluation of their efficiency in acidic and oil mediums, shows the potential of acetamide derivatives in industrial applications (Yıldırım & Cetin, 2008).
NMR Study and Molecular Structure
An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety has provided detailed insights into the structure and isomerism of such compounds. Understanding the NMR spectral data and the structural configuration of these molecules can aid in the design and synthesis of novel compounds with specific desired properties (Li Ying-jun, 2012).
Antimicrobial Activity
The synthesis and evaluation of derivatives as potential antibacterial agents highlight the biological applications of these compounds. Such research is crucial in the development of new antimicrobial drugs, contributing to the fight against drug-resistant bacteria (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Propiedades
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-14(11-24-10-12-5-2-1-3-6-12)19-9-15-20-16(21-25-15)13-7-4-8-18-17(13)23/h1-8H,9-11H2,(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFQHSHLSPZPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)




![5,6-dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521612.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)
![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)